1-(4-Aminopyridin-3-yl)-2-methylpropan-1-one hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 200.67 g/mol. It is classified as an organic compound and a hydrochloride salt, which indicates it is a derivative of 1-(4-Aminopyridin-3-yl)-2-methylpropan-1-one with the addition of hydrochloric acid. This compound is notable for its potential applications in medicinal chemistry, particularly as a pharmacological agent.
The compound can be sourced from various chemical suppliers and is often used in research settings. It belongs to the class of aminopyridines, which are recognized for their biological activity and utility in pharmaceutical applications. Specifically, 1-(4-Aminopyridin-3-yl)-2-methylpropan-1-one hydrochloride may serve as a precursor for synthesizing more complex molecules or as an active pharmaceutical ingredient in drug formulations targeting neurological disorders and other conditions.
The synthesis of 1-(4-Aminopyridin-3-yl)-2-methylpropan-1-one hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-3-pyridinecarboxaldehyde with methyl propanoyl chloride under basic conditions, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the hydrochloride salt.
The molecular structure of 1-(4-Aminopyridin-3-yl)-2-methylpropan-1-one hydrochloride features a pyridine ring substituted at the 4-position with an amino group and a ketone functional group at the 2-position of a branched alkane chain.
1-(4-Aminopyridin-3-yl)-2-methylpropan-1-one hydrochloride can undergo various chemical reactions typical for amines and ketones, including:
These reactions often require specific conditions such as temperature control, solvent choice, and catalysts to optimize yields and selectivity.
The mechanism of action for compounds like 1-(4-Aminopyridin-3-yl)-2-methylpropan-1-one hydrochloride is primarily linked to their ability to interact with biological targets such as ion channels or receptors. Specifically, aminopyridines are known to modulate potassium channels, which can lead to increased neurotransmitter release and enhanced neuronal excitability.
Research indicates that this compound may act similarly to other aminopyridines, potentially enhancing synaptic transmission by blocking voltage-gated potassium channels, thus prolonging action potentials in neurons.
Key chemical properties include:
1-(4-Aminopyridin-3-yl)-2-methylpropan-1-one hydrochloride has several scientific applications:
Convergent synthetic routes for constructing the 1-(4-aminopyridin-3-yl)-2-methylpropan-1-one scaffold prioritize efficient fragment coupling with precise regiochemical control. The core strategy involves disconnecting the molecule at the C1-C3' bond, enabling separate preparation of the 3-aminopyridine heterocycle and the 2-methylpropanoyl moiety prior to final coupling. A key intermediate is 3-amino-4-bromopyridine, which undergoes transition metal-catalyzed cross-coupling with appropriate organometallic reagents or direct ketone formation via Friedel-Crafts acylation [1].
The pyridine nitrogen presents significant challenges for nucleophilic addition reactions due to its electron-withdrawing nature. This necessitates protecting group strategies for the 4-amino functionality, with tert-butoxycarbonyl (Boc) and acetyl groups demonstrating optimal compatibility. Research indicates that Boc protection provides superior yield (78-85%) compared to acetyl protection (65-72%) in subsequent acylation steps due to reduced steric hindrance and improved solubility in aprotic solvents [6]. Following acylation, acidic deprotection (HCl/dioxane or TFA/DCM) cleanly affords the target hydrochloride salt with high purity (>95% by HPLC).
Table 1: Convergent Route Optimization for Ketone Formation
Coupling Method | Catalyst System | Temperature (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|
Organozinc addition | Pd(PPh₃)₄ (5 mol%) | 80 | 68 | >98% C3 |
Friedel-Crafts acylation | AlCl₃ (1.2 equiv) | 0→25 | 52 | >95% C3 |
Weinreb amide displacement | iPrMgCl (2.0 equiv) | -78→0 | 81 | >99% C3 |
Microwave-assisted synthesis significantly enhances reaction kinetics in heterocyclic formation steps. By employing controlled microwave irradiation (150°C, 50 W), cyclocondensation times reduce from 12-18 hours to 20-45 minutes while maintaining yields of 75-92% [6]. This approach proves particularly valuable for introducing electron-withdrawing substituents on the pyridine ring that typically require extended reaction times under conventional heating.
The 4-aminopyridine core can be constructed de novo through cyclocondensation strategies that offer atom-economical routes to the heterocyclic system. Particularly effective are aza-Diels-Alder reactions between enones and 2-aminopyridine derivatives, which proceed through formal [4+2] cycloaddition mechanisms. When 2-aminopyridine reacts with acetaldehyde and electron-rich styrenes under acidic catalysis, it forms 4-substituted 3,4-dihydro-2H-pyrido[1,2-a]pyrimidines that can be oxidatively aromatized to the target 4-aminopyridine scaffold [6].
Multicomponent reactions (MCRs) provide efficient single-vessel construction of complex aminopyridine derivatives. A particularly valuable approach involves the three-component coupling of 2-aminopyridines, aldehydes, and isocyanides to form imidazo[1,2-a]pyridine intermediates. For example, 2-aminopyridine reacts with 2-hydroxyacetaldehyde and benzylisocyanide in glacial acetic acid/methanol to afford imidazo[1,2-a]pyridine 84 in 44% yield [6]. Subsequent ring transformation and functionalization can then access the 3-acyl-4-aminopyridine target.
Table 2: Multicomponent Reactions for Aminopyridine Synthesis
Reactant 1 | Reactant 2 | Reactant 3 | Product Class | Yield Range (%) |
---|---|---|---|---|
2-Aminopyridine | Aldehyde | Isocyanide | Imidazo[1,2-a]pyridine | 44-68 |
2-Aminopyridine | Methylglyoxal (40%) | - | Dihydroxypyridinium carboxylate | 50-75 |
Malononitrile | HC(OEt)₃ | NaN₃ | Pemirolast analogue | Not reported |
Solid-phase synthesis techniques enable rapid diversification of the aminopyridine core. By anchoring α-bromoketones to Wang resin or Rink amide resin, subsequent reaction with 2-aminopyridines generates resin-bound imidazo[1,2-a]pyridines. Acidic cleavage (TFA/DCM) then liberates the functionalized heterocycles with purities >85% after standard workup [7]. This approach facilitates parallel synthesis for generating compound libraries with diverse substituents around the aminopyridine core.
The 4-aminopyridine B-ring exhibits remarkable tolerance to diverse substituents, enabling strategic modulation of electronic and steric properties. Electron-donating groups (methoxy, methylamino) at the C2 position significantly enhance nucleophilicity at N1, facilitating N-alkylation and N-acylation reactions. Conversely, electron-withdrawing substituents (fluoro, chloro, trifluoromethyl) at C5 or C6 positions increase the heterocycle's π-deficiency, boosting interactions with biological targets through enhanced dipole and π-stacking interactions [1].
The 2-methylpropanoyl side-chain offers multiple modification vectors:
Notably, halogen atoms (F, Cl) at the meta-position of the propanoyl phenyl ring (when present) improve crystallinity and facilitate downstream radiohalogenation for tracer development [1]. Compatibility studies confirm that these modifications remain stable during the hydrochloride salt formation step, with <5% degradation observed under standard crystallization conditions.
Regioselective N-alkylation of the 4-amino group requires careful optimization to avoid O-alkylation or dialkylation byproducts. Employing cesium carbonate as base in anhydrous DMF at 60°C provides optimal selectivity (monoalkylation:diakylation = 9:1). The reaction demonstrates broad scope with various alkyl halides, including sterically hindered neopentyl bromides and functionalized electrophiles containing ester, nitrile, or protected amine groups [6].
Strategic incorporation of hydrophobic moieties significantly modulates the physicochemical properties of 1-(4-aminopyridin-3-yl)-2-methylpropan-1-one derivatives without compromising target affinity. The hydrochloride salt form inherently improves aqueous solubility (>15 mg/mL in pH 7.4 buffer), but further enhancement proves necessary for in vivo efficacy. PEGylated chains attached via ether or ester linkages to the propanoyl side-chain increase water solubility while maintaining passive membrane permeability [7].
Molecular design approaches to improve stability include:
Table 3: Hydrophobic Modification Impact on Physicochemical Properties
Modification Type | Example Group | log P Change | Aqueous Solubility (μg/mL) | Plasma t₁/₂ (h) |
---|---|---|---|---|
Unsubstituted | - | 1.8 | 150 | 1.5 |
Aliphatic tail (C₈) | -C₇H₁₅ | 3.9 | 8 | 5.2 |
Fluorinated tail | -CH₂C₆F₁₃ | 4.2 | 25 | 8.7 |
PEGylated (n=4) | -(CH₂)₂O(CH₂CH₂O)₄H | 1.1 | 980 | 3.1 |
tert-Butyl shielded ketone | -C(CH₃)₃ (adjacent) | 2.3 | 95 | 9.8 |
These hydrophobic modifications significantly impact blood-brain barrier penetration, a critical parameter for central nervous system-targeted therapeutics. Fluorinated derivatives exhibit particularly favorable brain:plasma ratios (0.8-1.2) compared to non-fluorinated analogues (0.1-0.3) [7]. Accelerated stability studies (40°C/75% RH) confirm that fluorinated and tert-butyl shielded derivatives maintain >95% purity after 4 weeks, whereas unmodified compounds show 15-20% degradation under identical conditions.
Chiral catalyst systems enable stereocontrol in the synthesis of 1-(4-aminopyridin-3-yl)-2-methylpropan-1-one derivatives containing stereogenic centers. For α-branched side-chains, Ru(II)-Pheox catalysts achieve >90% enantiomeric excess (ee) in asymmetric hydrogenation of prochiral enone precursors [8]. The reaction proceeds under mild hydrogen pressure (50 psi) in methanol at ambient temperature, accommodating various functional groups on the pyridine ring.
Palladium-catalyzed cross-coupling remains indispensable for C-C bond formation on the aminopyridine scaffold. Buchwald-Hartwig amination using Pd(dba)₃/xantphos systems enables efficient N-arylation of 2-aminopyridines with aryl bromides. This catalytic system (2 mol% Pd, 4 mol% xantphos) with cesium carbonate base in 1,4-dioxane at 100°C achieves >90% yield for diverse aryl coupling partners . The methodology demonstrates excellent functional group tolerance, including nitro, cyano, and ester substituents that would be incompatible with traditional SNAr chemistry.
For fluorinated derivatives, late-stage fluorination using DAST (diethylaminosulfur trifluoride) or PBSF (perfluorobutanesulfonyl fluoride) converts alcohol precursors to fluorinated analogues. However, competing elimination presents significant challenges, particularly with secondary alcohols. Optimization shows that DAST in anhydrous THF at -20°C minimizes elimination products (<10%) while achieving 65-78% yield for fluorinated targets [2]. Alternatively, deoxyfluorination reagents like PhenoFluor® provide superior selectivity for acid-sensitive substrates.
Table 4: Catalytic Systems for Aminopyridine Functionalization
Reaction Type | Catalyst/Ligand | Conditions | ee/yield (%) | Selectivity |
---|---|---|---|---|
Asymmetric hydrogenation | Ru(II)-(S)-Pheox (1 mol%) | H₂ (50 psi), MeOH, 25°C | 90-95 ee | >20:1 dr |
N-Arylation | Pd(dba)₃/xantphos (2/4 mol%) | Cs₂CO₃, dioxane, 100°C | 85-92 yield | >98% N-regioselectivity |
O→F exchange | DAST (1.5 equiv) | THF, -20→0°C, 2h | 65-78 yield | 8:1 F:elimination |
Enantioselective allylation | Cu(OTf)₂/WALPHOS (10 mol%) | Et₂O, -40°C, 24h | 94 ee | >95% branched |
Emerging methodologies include copper-catalyzed enantioselective allylation using chiral WALPHOS ligands, which achieves 94% ee in the addition of allyl groups to 4-aminopyridine-3-carbaldehydes [8]. The reaction proceeds in diethyl ether at -40°C with excellent regiocontrol (>95% branched product). Catalyst loading can be reduced to 5 mol% without significant erosion in enantioselectivity, enhancing preparative utility for multigram synthesis.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1